molecular formula C14H13FO B6373003 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% CAS No. 1261888-50-9

4-(2,5-Dimethylphenyl)-3-fluorophenol, 95%

Cat. No. B6373003
CAS RN: 1261888-50-9
M. Wt: 216.25 g/mol
InChI Key: YFJIZCJHPDIFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% (4-DMFP-3-F) is a synthetic compound that has been studied for its potential applications in biochemical, physiological, and scientific research. It is a colorless, crystalline solid that has a melting point of approximately 105°C. The compound is soluble in water, alcohol, and organic solvents. It has a molecular weight of 201.18 g/mol and a molecular formula of C10H11FO.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications, including as an antioxidant, as a ligand for metal ions, and as a substrate for enzymes. It has also been used as a reagent for the synthesis of other compounds, and as a tool for the investigation of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells and tissues. It is also believed to act as a ligand for metal ions, forming complexes with them and thus modulating their activity. In addition, it is thought to act as a substrate for enzymes, allowing them to catalyze reactions that would otherwise be difficult or impossible to achieve.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% have not been thoroughly studied. However, in vitro studies have shown that the compound has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. It also has a low toxicity profile, making it safe to use in laboratory settings. The main limitation of the compound is its relatively low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% in scientific research. These include further investigation into its antioxidant and anti-inflammatory properties, as well as its potential applications in drug development. Additionally, further research is needed to explore its potential as a substrate for enzymes and its ability to form complexes with metal ions. Finally, further studies should be conducted to better understand its mechanism of action and its potential applications in other areas of biomedical research.

Synthesis Methods

4-(2,5-Dimethylphenyl)-3-fluorophenol, 95% is synthesized by a two-step reaction involving the Friedel-Crafts alkylation of 2,5-dimethylphenol with 3-fluorobenzyl bromide. The product is then isolated and purified by column chromatography. The reaction is carried out in an inert atmosphere and requires the use of a strong base, typically anhydrous potassium carbonate, as a catalyst.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-9-3-4-10(2)13(7-9)12-6-5-11(16)8-14(12)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJIZCJHPDIFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684124
Record name 2-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261888-50-9
Record name 2-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.